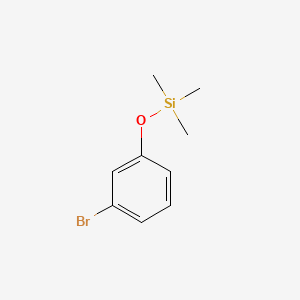

(3-Bromophenoxy)trimethylsilane

Description

Significance of Organosilicon Compounds in Advanced Synthesis

Organosilicon compounds have become indispensable in advanced organic synthesis due to their unique chemical properties. The silicon-carbon bond is relatively stable, yet the silicon atom can activate adjacent functional groups and participate in a variety of chemical transformations. Organosilicon reagents are known for their role in stereoselective synthesis, as protecting groups, and as precursors for various functional groups. The ability of silicon to be introduced and removed under specific and often mild conditions provides a powerful strategy for multi-step synthetic sequences. chemicalbook.com

Strategic Role of Aryloxysilanes as Versatile Synthetic Intermediates

Aryloxysilanes, such as (3-Bromophenoxy)trimethylsilane, are a subclass of organosilicon compounds that serve as protected forms of phenols. The trimethylsilyl (B98337) (TMS) group can be easily introduced to protect the hydroxyl functionality of a phenol (B47542), rendering it inert to certain reaction conditions. chemicalbook.com This protection strategy is crucial in complex syntheses where a free hydroxyl group might interfere with desired transformations. Subsequently, the TMS group can be readily cleaved to regenerate the phenol. Beyond their role as protecting groups, aryloxysilanes can also participate directly in cross-coupling reactions, offering a pathway to form carbon-carbon and carbon-heteroatom bonds.

Contextualization of Halogenated Aryl Ethers in Modern Chemical Transformations

Halogenated aryl ethers are important building blocks in organic synthesis, particularly in the construction of biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceuticals and materials science. The bromine atom in this compound serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The ability to selectively functionalize the C-Br bond while the aryloxysilane moiety remains intact, or vice versa, provides a high degree of synthetic flexibility.

The reactivity of aryl halides in these coupling reactions is well-established, with aryl bromides often providing a good balance of reactivity and stability. Modern photocatalytic methods have also emerged for the functionalization of aryl halides under mild conditions, further expanding the synthetic utility of compounds like this compound.

Identified Research Frontiers and Prospective Avenues in this compound Chemistry

The dual functionality of this compound presents several promising avenues for future research. A key area of exploration is the development of orthogonal synthetic strategies, where the silyl (B83357) ether and the bromo group can be manipulated independently in a one-pot or sequential manner. This would allow for the rapid and efficient construction of highly functionalized aromatic compounds.

Furthermore, the application of this compound in the synthesis of bioactive molecules and functional materials is a significant research frontier. For instance, the core structure of this compound could be incorporated into novel pharmaceutical scaffolds or organic electronic materials. The development of new catalytic systems that can activate the C-Br or Si-O bond with high selectivity and efficiency will continue to drive innovation in this field. The exploration of its use in more complex synthetic cascades and domino reactions, where multiple bonds are formed in a single operation, also represents a promising direction for future research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 36971-28-5 | psu.educhembuyersguide.com |

| Molecular Formula | C₉H₁₃BrOSi | psu.educhembuyersguide.com |

| Molecular Weight | 245.19 g/mol | chembuyersguide.com |

| Appearance | Clear colorless liquid | |

| Boiling Point | 94 °C at 6 Torr | psu.edu |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-bromophenol (B21344) with a silylating agent, such as chlorotrimethylsilane (B32843) or hexamethyldisilazane (B44280) (HMDS), often in the presence of a base or catalyst.

General Reaction Scheme:

Reaction of 3-bromophenol with a silylating agent.

Potential Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

| Cross-Coupling Reaction | Potential Coupling Partner | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Biaryl or vinyl-substituted phenoxytrimethylsilane |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenoxytrimethylsilane |

| Buchwald-Hartwig Amination | Primary or secondary amines | Amino-substituted phenoxytrimethylsilane |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAOJOJIEFORFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346858 | |

| Record name | (3-Bromophenoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36971-28-5 | |

| Record name | (3-Bromophenoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(trimethylsiloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromophenoxy Trimethylsilane and Analogous Structures

Direct Phenol (B47542) Silylation Approaches to Aryloxysilanes

The most direct and common method for synthesizing aryloxysilanes involves the silylation of the corresponding phenol. This approach leverages the reactivity of the hydroxyl group to form a silicon-oxygen bond.

Catalytic and Non-Catalytic Trimethylsilylation of 3-Bromophenol (B21344)

The trimethylsilylation of 3-bromophenol can be accomplished through both catalytic and non-catalytic pathways. In a typical non-catalytic procedure, 3-bromophenol is treated with a silylating agent, such as chlorotrimethylsilane (B32843), often in the presence of a base to neutralize the generated acid.

Catalytic methods offer an alternative, often milder, route. nih.govacs.org While specific catalytic systems for the direct trimethylsilylation of 3-bromophenol are not extensively detailed in the provided results, general principles of phenol silylation can be applied. Transition metal catalysts, for instance, have been employed for the C-H silylation of phenols, which represents a different, yet related, transformation. nih.govacs.org Biocatalytic approaches using enzymes like silicatein-α have also shown promise in the silylation of phenols, offering a greener alternative to traditional chemical methods. mdpi.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the trimethylsilylation of 3-bromophenol is highly dependent on the choice of reagents and reaction conditions. A variety of silylating agents are available, each with distinct reactivity profiles.

Common Silylating Agents:

Chlorotrimethylsilane (TMCS): Often used in combination with a base. sigmaaldrich.com

Hexamethyldisilazane (B44280) (HMDS): A powerful silylating agent that produces ammonia (B1221849) as a byproduct. greyhoundchrom.comresearchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA): A highly reactive reagent suitable for a wide range of compounds, including phenols. thermofisher.comtcichemicals.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another potent silylating agent, often used with a catalyst like TMCS for difficult-to-silylate compounds. sigmaaldrich.comgreyhoundchrom.com

The choice of solvent also plays a crucial role. While some reactions can be performed neat, solvents like pyridine, dimethylformamide (DMF), and acetonitrile (B52724) are often employed to facilitate the reaction. sigmaaldrich.comresearchgate.net Pyridine can also act as an acid scavenger. sigmaaldrich.com Optimization of temperature and reaction time is also critical to ensure complete conversion and minimize side reactions. sigmaaldrich.com

Interactive Data Table: Comparison of Silylating Agents for Phenols

| Silylating Agent | Common Use | Byproducts | Notes |

| TMCS | With a base | HCl | Catalyst in other silylations sigmaaldrich.com |

| HMDS | Alone or with catalyst | NH₃ | Powerful reagent greyhoundchrom.comresearchgate.net |

| BSA | Alone or with catalyst | Acetamide | Highly reactive thermofisher.comtcichemicals.com |

| BSTFA | Alone or with catalyst | Trifluoroacetamide | Very powerful, volatile byproducts sigmaaldrich.comgreyhoundchrom.com |

Derivatization Strategies on Pre-existing Organosilicon Scaffolds

An alternative to direct silylation involves modifying an existing organosilicon molecule to introduce the desired functionality.

Directed Bromination Reactions on Phenoxytrimethylsilane Analogues

This strategy involves the regioselective bromination of a phenoxytrimethylsilane precursor. The directing effect of the trimethylsilyloxy group and any other substituents on the aromatic ring will determine the position of bromination. While specific examples for phenoxytrimethylsilane are not prevalent in the search results, the principles of electrophilic aromatic substitution are fundamental. The trimethylsilyloxy group is an ortho-, para-director. Therefore, to obtain the meta-bromo substitution pattern of (3-Bromophenoxy)trimethylsilane, one would need to start with a precursor that directs the incoming bromine to the meta position or employ a more complex multi-step synthesis.

Transition Metal-Catalyzed Etherification Reactions (e.g., Modified Ullmann-type processes)

Transition metal-catalyzed reactions provide a powerful tool for forming the aryl-oxygen bond. The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org In a modified Ullmann-type process for synthesizing this compound, a reaction could be envisioned between a trimethylsilanolate salt and 1,3-dibromobenzene, or between 3-bromophenol and a silyl (B83357) halide in the presence of a copper catalyst. arkat-usa.org Modern advancements in this area have led to the development of more efficient catalytic systems that operate under milder conditions. researchgate.netorganic-chemistry.org Palladium-catalyzed etherification reactions, such as the Buchwald-Hartwig amination, have also been extended to C-O bond formation and could potentially be applied. researchgate.net

Sustainable Synthetic Pathways for this compound Production

The development of environmentally benign synthetic methods is a growing area of focus. For the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysts, such as silicatein-α, for the silylation of phenols presents a promising sustainable route, as it operates under mild conditions and utilizes a renewable catalyst. mdpi.com The use of deep eutectic solvents (DES) as a green reaction medium for silylation has also been reported, offering an alternative to volatile organic solvents. researchgate.net

Furthermore, the development of catalytic systems that are recoverable and reusable can significantly improve the sustainability of the process. researchgate.netrsc.org Atom-economical reactions, such as those involving catalytic C-H activation, also contribute to greener synthesis by minimizing waste. researchgate.net The direct synthesis of organosilanes from silicon and alcohols is another approach that can lead to more sustainable production methods. wikipedia.org

Reactivity Profiles and Mechanistic Investigations of 3 Bromophenoxy Trimethylsilane

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromine Center

The bromine atom on the phenyl ring of (3-Bromophenoxy)trimethylsilane serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds at the sp²-hybridized carbon atom of the aryl bromide. While specific literature examples for this compound in all of these named reactions are not extensively documented, its reactivity can be predicted based on well-established principles of these transformations with similar aryl bromides.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. wikipedia.orglibretexts.org In a typical reaction, a palladium(0) catalyst facilitates the coupling of an aryl halide with a boronic acid or a boronic ester in the presence of a base. organic-chemistry.orgchemscene.com

For this compound, a Suzuki-Miyaura reaction with an organoboron reagent, such as a phenylboronic acid, would be expected to yield a biphenyl (B1667301) derivative. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronate species (formed from the boronic acid and the base), and reductive elimination to give the final product and regenerate the Pd(0) catalyst. chemscene.com The trimethylsiloxy group is generally stable under these conditions. researchgate.net

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. organic-chemistry.orgbohrium.com Bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly used to activate the organoboron reagent. acs.org

Negishi Coupling with Organozinc Precursors

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an organozinc compound. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. openochem.org

In the context of this compound, a Negishi coupling with an organozinc precursor, for instance, an arylzinc or alkylzinc halide, would lead to the corresponding substituted phenoxytrimethylsilane. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.orgorganic-chemistry.org Palladium catalysts, often with phosphine (B1218219) ligands, are typically used. wikipedia.orgorganic-chemistry.org The trimethylsilyl (B98337) ether group is expected to be compatible with the reaction conditions. openochem.org

Stille Coupling with Organostannane Derivatives

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organic halide and an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orglibretexts.org

The reaction of this compound with an organostannane, such as a vinyl-, aryl-, or alkynylstannane, would be expected to proceed at the aryl bromine center to form the corresponding coupled product. The catalytic cycle follows the standard pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The trimethylsiloxy group is generally inert under Stille coupling conditions. openochem.org The choice of palladium catalyst and ligands can influence the reaction's efficiency. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has broad substrate scope, allowing for the formation of a wide variety of aryl amines. wikipedia.orgcapes.gov.br

For this compound, a Buchwald-Hartwig amination with a primary or secondary amine would result in the formation of a 3-(trimethylsiloxy)aniline derivative. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov The choice of ligand is crucial and often depends on the steric and electronic properties of the coupling partners. wikipedia.org The trimethylsilyl ether is generally stable to the basic conditions used in this reaction.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. gelest.com

The Sonogashira coupling of this compound with a terminal alkyne would be expected to yield a (3-(alkynyl)phenoxy)trimethylsilane. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (which also often serves as the solvent). organic-chemistry.orgresearchgate.net The trimethylsilyl group on the phenoxy moiety is stable under these conditions. In cases where the alkyne coupling partner is also silylated, such as with trimethylsilylacetylene, selective reaction at the terminal C-H bond of the alkyne occurs, and the silyl (B83357) group on the alkyne can be removed in a subsequent step if desired. wikipedia.orgyoutube.com

Transformations Involving the Trimethylsilyl Moiety

The trimethylsilyl (TMS) ether in this compound primarily functions as a protecting group for the phenol (B47542). The Si-O bond can be readily cleaved under various conditions to regenerate the corresponding phenol, 3-bromophenol (B21344). This deprotection is a key step when the free hydroxyl group is required for subsequent reactions or in the final target molecule.

Common methods for the cleavage of TMS ethers include treatment with fluoride (B91410) sources or acidic conditions. Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective due to the high affinity of fluorine for silicon. Acid-catalyzed hydrolysis, using mineral acids or Lewis acids in the presence of water, is also a widely used method. libretexts.orgresearchgate.net The choice of deprotection method often depends on the presence of other functional groups in the molecule.

Below is a table summarizing typical conditions for the cleavage of aryl trimethylsilyl ethers, which would be applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Comments |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective and common method. |

| Hydrochloric acid (HCl) | Methanol (B129727)/Water | Room Temperature | Standard acidic hydrolysis. |

| Acetic acid | Water/THF | Room Temperature | Mild acidic conditions. |

| Potassium carbonate (K₂CO₃) | Methanol | Room Temperature | Mild basic conditions. cas.cn |

| Trimethylsilyl bromide (TMSBr) (catalytic) | Methanol | Room Temperature | Chemoselective cleavage of silyl ethers. researchgate.net |

Controlled Desilylation for Phenol Regeneration and Further Functionalization

The trimethylsilyl (TMS) group is frequently employed as a protecting group for phenols due to its ease of installation and selective removal. wikipedia.orgwikipedia.org The cleavage of the O-Si bond in this compound to regenerate the parent phenol, 3-bromophenol, can be achieved under various conditions, allowing for controlled deprotection in the presence of other functional groups.

The stability of the silyl ether is influenced by steric and electronic factors. Generally, acidic deprotection methods tend to remove less sterically hindered silyl groups more rapidly. wikipedia.org Common reagents for desilylation include those based on fluoride ions, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), as well as various acidic and basic conditions. wikipedia.org

For aryl silyl ethers specifically, chemoselective deprotection protocols have been developed. For instance, lithium acetate (B1210297) (LiOAc) has been shown to act as an effective catalyst for the deprotection of aryl silyl ethers under mild conditions, with the ability to leave aliphatic silyl ethers intact. acs.org Conversely, catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol can chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. rsc.org This differential reactivity provides a powerful tool for selective synthesis.

Beyond simple deprotection, the silyl ether moiety can be directly converted into other functionalities without isolating the intermediate phenol. gelest.com This approach streamlines synthetic sequences. For example, silyl ethers can be transformed directly into acetates using acetic anhydride (B1165640) with catalysts like bismuth(III) or copper(II) triflate. gelest.com Similarly, a one-step conversion to tosylates can be accomplished using tosyl fluoride. gelest.com Another pathway for functionalization involves the reductive cleavage of the aryl-oxygen bond with lithium, which generates an aryllithium species that can react with various electrophiles. acs.org

Table 1: Selected Methods for Desilylation and Functionalization

| Reagent/Catalyst | Conditions | Outcome | Selectivity Noted |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Deprotection to phenol | General reagent for silyl ethers wikipedia.org |

| Fluorosilicic acid (H₂SiF₆) | - | Deprotection to phenol | Effective for TMS groups wikipedia.org |

| Lithium acetate (LiOAc) | Mild | Deprotection to phenol | Chemoselective for aryl silyl ethers over aliphatic ones acs.org |

| Trimethylsilyl bromide (TMSBr) (catalytic) | Methanol | Deprotection to phenol | Chemoselective for alkyl silyl ethers over aryl ones rsc.org |

| Acetic anhydride / Bi(OTf)₃ or Cu(OTf)₂ | - | Direct conversion to acetate | Direct functionalization gelest.com |

| Tosyl fluoride / DBU | - | Direct conversion to tosylate | Direct functionalization gelest.com |

| Lithium metal | Reductive cleavage | Aryllithium species formation | Ar-O bond cleavage acs.org |

Silicon as an Activating or Directing Group in Regioselective Reactions

In the context of this compound, the influence of the silicon atom is indirect, mediated by the oxygen atom. The trimethylsiloxy (-OSiMe₃) group as a whole acts as a substituent on the aromatic ring. Electronically, it is analogous to alkoxy or hydroxyl groups. By donating electron density into the ring system through resonance, the -OSiMe₃ group functions as an activating group for electrophilic aromatic substitution (EAS). wikipedia.org This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609).

As an activating group, the -OSiMe₃ substituent is ortho-, para-directing. wikipedia.org This means it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. This directing effect arises from the ability of the oxygen's lone pairs to stabilize the positive charge in the arenium ion intermediate through resonance, particularly when the attack occurs at these positions.

Sigma-Bond Metathesis with Borane (B79455) Clusters and Related Systems

Sigma-bond metathesis is a concerted chemical reaction where a sigma bond in a reactant is exchanged for another sigma bond in the product, typically involving a metal complex. This pathway is particularly relevant for the reactions of silanes with transition metal complexes and boranes. researchgate.netnih.gov For instance, cationic zirconocene (B1252598) complexes react with phenylsilane (B129415) via an initial Zr-C/Si-H σ-bond metathesis. researchgate.net

Furthermore, computational and experimental studies have provided evidence for a boron-assisted, σ-bond metathesis pathway in the C-H bond activation step of alkane borylation. nih.gov In these systems, the "unoccupied" p-orbital of the boron atom plays a crucial role by accepting electron density from the metal, lowering the energy of the transition state. nih.gov Borane catalysts like B(C₆F₅)₃ have also been shown to catalyze metathesis reactions involving Si-C and Si-H bonds. nih.gov

While specific studies on the σ-bond metathesis of this compound with borane clusters are not prevalent, the established reactivity of the Si-H and Si-C bonds in related silanes suggests that the Si-O bond in aryl silyl ethers could potentially engage in similar transformations under appropriate catalytic conditions.

Electrophilic Aromatic Substitution Reactions on the Bromophenoxy Core

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined influence of the two existing substituents: the -Br atom and the -OSiMe₃ group. wikipedia.org

-OSiMe₃ Group : As discussed (3.2.2), this is an activating, ortho-, para-director. It strongly directs incoming electrophiles to positions 2, 4, and 6.

-Br Group : Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. fiveable.me The bromine at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Table 2: Analysis of Substituent Directing Effects

| Position | Effect of -OSiMe₃ (at C1) | Effect of -Br (at C3) | Combined Effect |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Strongly Favored |

| C4 | Para (Activating) | Ortho (Directing) | Strongly Favored |

| C5 | Meta (Disfavored) | Meta (Disfavored) | Disfavored |

| C6 | Ortho (Activating) | Para (Directing) | Strongly Favored |

The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Radical-Mediated Reactivity and Halogen-Atom Transfer Pathways

The structure of this compound allows for radical reactivity at two main sites: the silyl ether portion and the bromoaromatic core.

Reactions involving the silyl ether can be initiated by the formation of an alkoxyl radical. This can lead to subsequent reactions like 1,2-silyl transfer. nih.gov Additionally, reductive cleavage of the Ar-O bond can proceed through a radical anion intermediate, providing a pathway to aryl radical species. acs.org In related systems, radical 1,5-aryl migration from silicon to a carbon-centered radical has been observed in diarylsilyl ethers. nih.gov

The bromine atom on the aromatic ring can participate in halogen-atom transfer (XAT) reactions. XAT processes typically involve the transfer of a halogen atom from the substrate to a radical species. youtube.com For bromoarenes, this reactivity is influenced by the electronic properties of the ring. The transition state for XAT involves a buildup of negative charge on the carbon bearing the halogen, meaning the reaction is often accelerated by the presence of electron-withdrawing groups. youtube.com Formal halogen transfer has also been demonstrated in stepwise processes involving the conversion of bromoarenes to organometallic intermediates followed by bromination. nih.gov

Cycloaddition Reactions and Pericyclic Processes Utilizing Related Silyl Enol Ethers and Alkynylsilanes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgamazonaws.com While this compound itself is not typically a direct participant in such reactions, closely related organosilicon compounds, namely silyl enol ethers and alkynylsilanes, are exceptionally versatile substrates in a variety of cycloaddition and pericyclic processes.

Silyl Enol Ethers: These compounds are electron-rich alkenes and are widely used in cycloaddition reactions.

[2+2] Cycloadditions: Silyl enol ethers react with α,β-unsaturated esters in the presence of a Lewis acid catalyst to form substituted cyclobutane (B1203170) rings. acs.orgresearchgate.net These reactions can proceed with high diastereoselectivity.

[4+3] Cycloadditions: Conjugated silyl enol ethers can participate in [4+3] cycloaddition reactions to form seven-membered ring systems. documentsdelivered.com

Formal [2π+2σ] Cycloadditions: Lewis acids can promote the reaction of silyl enol ethers with strained molecules like bicyclo[1.1.0]butanes to access bicyclo[2.1.1]hexane skeletons. chemrxiv.org

Alkynylsilanes: The presence of the silyl group on an alkyne modifies its reactivity and provides a handle for further transformation. nih.gov

Diels-Alder Reactions: Alkynylsilanes can act as dienophiles in Diels-Alder reactions. The silyl group can influence the regioselectivity and can be retained in the product for subsequent functionalization, such as ipso-iodination. nih.gov

[3+2] Cycloadditions: Alkynylsilanes are common precursors for "click" cycloadditions with azides to form 1,2,3-triazoles. The reaction can be designed to proceed with or without the silyl group in the final product. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Crucial Building Block in the Synthesis of Complex Organic Molecules

(3-Bromophenoxy)trimethylsilane serves as a pivotal starting material or intermediate in the synthesis of a wide array of complex and often biologically active molecules. psu.eduresearchgate.netnih.gov The presence of both a bromo substituent and a protected phenol (B47542) allows for sequential and site-selective reactions. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the hydroxyl functionality, which can be easily removed under mild conditions. This feature is particularly advantageous in multi-step syntheses where the sensitive hydroxyl group needs to be preserved while other transformations are carried out on the molecule.

The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Sonogashira couplings. thermofisher.comgelest.comnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the connection of the bromophenyl core to other organic fragments. For instance, in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and natural products, the bromine atom of this compound can be coupled with a variety of organoboron or organotin reagents. nih.gov

A notable application is in the construction of complex macrocycles. For example, a similar building block, a protected 1,4-diol, was used in the synthesis of cycloparaphenylenes, where Suzuki-Miyaura coupling was a key step in forming the macrocyclic structure. acs.org This demonstrates the utility of such bifunctional building blocks in creating large and structurally complex molecules.

Table 1: Key Reactions Utilizing this compound as a Building Block

| Reaction Type | Reagent/Catalyst | Product Type | Ref |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Biaryl compounds | nih.govacs.org |

| Hiyama Coupling | Palladium catalyst, Organosilane | Biaryl compounds | thermofisher.comnih.gov |

| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Aryl alkynes | gelest.com |

| Deprotection | Mild acid or fluoride (B91410) source | Phenolic compounds |

Precursor Development for Novel Organosilicon Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of a diverse range of novel organosilicon compounds. researchgate.net The silicon-oxygen bond can be cleaved, and the resulting silanol (B1196071) or silyl (B83357) ether can participate in further reactions. More commonly, the bromine atom is the site of transformation, allowing for the introduction of various silicon-containing moieties.

One common strategy involves a Grignard reaction or lithium-halogen exchange at the bromine position, followed by quenching with a silicon electrophile, such as a chlorosilane. chemicalbook.com This approach allows for the synthesis of more complex silanes where the silicon atom is directly bonded to the aromatic ring. For example, reaction with magnesium followed by the addition of triphenylsilyl chloride would yield (3-(triphenylsilyl)phenoxy)trimethylsilane.

These newly synthesized organosilicon compounds can possess unique electronic and steric properties, making them valuable for further applications in materials science and catalysis. researchgate.net The ability to introduce a wide variety of silyl groups allows for the fine-tuning of the properties of the resulting molecules.

Integration into Polymeric Frameworks and Conjugated Materials for Advanced Technologies

The bifunctional nature of this compound makes it a valuable monomer or precursor for the synthesis of advanced polymeric materials. The bromine atom can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form the polymer backbone.

For instance, through Suzuki-Miyaura or Stille coupling polymerizations, this compound can be copolymerized with other monomers to create conjugated polymers. These polymers, which possess alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties. The trimethylsiloxy group can be retained in the final polymer to enhance solubility and processability, or it can be deprotected to yield a phenolic polymer, which can be further functionalized or used in applications requiring hydrogen bonding capabilities.

Contributions to Organic Electronic and Optoelectronic Devices

Derivatives of this compound have found applications in the field of organic electronics and optoelectronics. The core phenylsilane (B129415) structure is a component of many materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The ability to synthesize a variety of substituted phenylsilanes from this compound allows for the tuning of the electronic properties of these materials. For example, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions at the bromine position, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated. This is crucial for optimizing the performance of organic electronic devices.

Development as Ligand Precursors in Organometallic Chemistry and Catalysis

This compound serves as a versatile precursor for the synthesis of novel ligands for organometallic chemistry and catalysis. orgsyn.orgpsu.edu The bromine atom allows for the introduction of phosphine (B1218219), amine, or other coordinating groups, which are essential for the ligand's ability to bind to a metal center.

A common synthetic route involves a lithium-halogen exchange reaction followed by the addition of a chlorophosphine, such as chlorodiphenylphosphine, to introduce a phosphine moiety. orgsyn.org The resulting phosphine ligand can then be used to form complexes with various transition metals, such as palladium, rhodium, or iridium. These metal complexes can exhibit catalytic activity in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. psu.edu

The trimethylsiloxy group can also play a role in the ligand's properties. It can be retained to influence the steric and electronic environment of the metal center or deprotected to the phenol, which can then act as a hemilabile coordinating group or a point of attachment to a solid support. The ability to create a library of ligands with systematically varied properties from a single precursor like this compound is highly valuable for the development of new and improved catalysts. orgsyn.org

Table 2: Examples of Ligand Synthesis from this compound

| Ligand Type | Synthetic Step | Potential Application | Ref |

| Phosphine Ligands | Lithiation followed by reaction with chlorophosphine | Cross-coupling reactions, hydrogenation | orgsyn.orgpsu.edu |

| N-Heterocyclic Carbene (NHC) Precursors | Conversion to an imidazolium (B1220033) salt | Cross-coupling reactions | psu.edu |

| Bidentate P,O-Ligands | Deprotection of silyl ether and phosphination | Asymmetric catalysis | psu.edu |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Bromophenoxy)trimethylsilane, offering precise information about the hydrogen, carbon, and silicon nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy resolves the distinct chemical environments of the protons in this compound. The spectrum is characterized by signals corresponding to the trimethylsilyl (B98337) (TMS) group and the aromatic protons of the bromophenoxy moiety.

The nine protons of the trimethylsilyl group typically appear as a sharp singlet due to their chemical equivalence, located in the upfield region of the spectrum. The aromatic protons on the substituted benzene (B151609) ring give rise to more complex multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the bromo and trimethylsiloxy substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~0.25 | Singlet | Si(CH₃)₃ |

| ~6.78 | Multiplet | Aromatic CH |

| ~7.00 | Multiplet | Aromatic CH |

| ~7.07 | Multiplet | Aromatic CH |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal in the spectrum.

The spectrum typically shows a signal for the methyl carbons of the trimethylsilyl group in the highly shielded (upfield) region. The aromatic carbons appear in the downfield region, with their chemical shifts influenced by the electronegativity and resonance effects of the bromo and trimethylsiloxy substituents. The carbon atom attached to the bromine atom (C-Br) and the carbon atom attached to the oxygen atom (C-O) can be distinguished based on their characteristic chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~0.0 | Si(CH₃)₃ |

| ~118.8 | Aromatic CH |

| ~122.3 | Aromatic C-Br |

| ~123.6 | Aromatic CH |

| ~130.4 | Aromatic CH |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique used to probe the chemical environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift of this signal provides information about the electronic nature of the substituents attached to the silicon atom. In this case, the oxygen atom of the phenoxy group and the three methyl groups create a specific electronic environment around the silicon nucleus.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds. Key absorptions include:

Si-CH₃ vibrations: Strong bands are observed for the symmetric and asymmetric stretching and bending modes of the methyl groups attached to the silicon atom.

C-O-Si stretching: The stretching vibration of the C-O-Si linkage gives rise to a strong and characteristic band.

Aromatic C-H and C=C stretching: The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br stretching: A weaker band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3070 | Aromatic C-H Stretch |

| ~2960 | CH₃ Asymmetric Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1470 | Aromatic C=C Stretch |

| ~1250 | Si-CH₃ Symmetric Bend |

| ~920 | Si-O-C Asymmetric Stretch |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show characteristic signals for the Si-CH₃, C-O-Si, and aromatic vibrations. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption and fluorescence spectroscopy provide information about the electronic transitions within the this compound molecule.

UV-Vis Spectroscopy: The Ultraviolet-Visible (UV-Vis) spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the brominated aromatic ring. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. The presence of the bromo and trimethylsiloxy substituents can influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Information regarding the fluorescence properties of this compound is less commonly reported. If the molecule exhibits fluorescence, the emission spectrum would provide insights into the relaxation pathways of the excited electronic states. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would be a key characteristic.

Single Crystal X-Ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides unambiguous proof of a compound's molecular structure, yielding detailed information on bond lengths, bond angles, and crystallographic parameters.

The fundamental principle of SC-XRD involves irradiating a single crystal of the analyte with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, a model of the electron density within the crystal can be generated, and from this, the atomic positions can be determined.

For a compound like this compound, which may be a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray analysis would typically involve slow crystallization at low temperatures. The resulting data would provide precise measurements for:

The C-Br bond length and the geometry of the bromophenyl group.

The Si-O and Si-C bond lengths and the tetrahedral geometry around the silicon atom.

The C-O-Si bond angle, which is a key parameter in understanding the electronic and steric effects of the trimethylsilyl protecting group.

Table 1: Hypothetical Single Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 14.1 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1205 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C-Br Bond Length (Å) | 1.90 | Provides insight into the electronic nature of the aromatic ring. |

| Si-O Bond Length (Å) | 1.65 | Reflects the strength and nature of the silicon-oxygen bond. |

| C-O-Si Bond Angle (°) | 125 | Indicates the degree of steric hindrance and electronic effects at the oxygen atom. |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Electrochemical Characterization Techniques: Cyclic Voltammetry and Chronoamperometry

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are instrumental in probing the redox properties of molecules. rsc.org For this compound, these methods can provide valuable insights into the reactivity of the aryl bromide moiety, which is susceptible to reduction.

Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. This technique can identify the reduction and oxidation potentials of a compound and provide information about the stability of the resulting redox species.

In a typical CV experiment for this compound, one would expect to observe an irreversible reduction peak corresponding to the cleavage of the carbon-bromine bond. The potential at which this reduction occurs can be influenced by the solvent, the electrode material, and the presence of the trimethylsiloxy group.

Chronoamperometry involves stepping the potential of the electrode to a value where a redox reaction occurs and monitoring the current as a function of time. This technique is often used to study the kinetics of electrochemical reactions and to determine diffusion coefficients.

By applying a potential sufficient to reduce the C-Br bond in this compound, chronoamperometry could be used to study the kinetics of this process. The resulting current-time transient can be analyzed to understand the mechanism of the electrochemical reduction.

Table 2: Illustrative Electrochemical Parameters for Aryl Bromides

| Technique | Parameter | Typical Information Gained |

| Cyclic Voltammetry | Peak Reduction Potential (Ep) | The potential at which the C-Br bond is reduced. |

| Cyclic Voltammetry | Peak Current (Ip) | Proportional to the concentration of the analyte and the square root of the scan rate. |

| Cyclic Voltammetry | Reversibility | Indicates the stability of the radical anion formed upon reduction. |

| Chronoamperometry | Current vs. Time (I-t) Curve | Provides information on the kinetics and mechanism of the electron transfer process. |

| Chronoamperometry | Diffusion Coefficient (D) | A measure of the rate at which the analyte diffuses to the electrode surface. |

Note: This table provides a general overview of the type of data obtained from electrochemical experiments on aryl bromides. Specific values for this compound are not available in the reviewed literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of organic compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly relevant for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com For polar molecules like phenols, derivatization is often employed to increase their volatility and thermal stability. nih.gov The trimethylsilyl ether in this compound makes it well-suited for GC analysis without further derivatization.

In a GC analysis, the compound is vaporized and swept by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and quantify the components. GC is an excellent method for assessing the purity of this compound and for identifying any volatile impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. acs.org For this compound, reversed-phase HPLC would be a common choice, where a nonpolar stationary phase is used with a polar mobile phase.

HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds. It can be used for both purity assessment and for the preparative isolation of the compound from a reaction mixture. A UV detector is often used for the detection of aromatic compounds like this compound.

Table 3: Exemplar Chromatographic Conditions for the Analysis of Silylated Aromatic Compounds

| Technique | Parameter | Typical Conditions |

| Gas Chromatography (GC) | Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane). |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250 °C | |

| Oven Temperature Program | Start at 100 °C, ramp to 250 °C at 10 °C/min. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | |

| High-Performance Liquid Chromatography (HPLC) | Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of acetonitrile (B52724) and water. | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm. |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For (3-Bromophenoxy)trimethylsilane, DFT calculations offer insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound has been performed using DFT methods, such as the B3LYP functional with various basis sets. sciforum.netscispace.comresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, its bond lengths, and bond angles. The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Investigation of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A smaller gap suggests higher reactivity and lower stability. researchgate.net For this compound, the HOMO is the orbital from which it is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. wikipedia.orglibretexts.org The energies and shapes of these orbitals are critical in predicting how the molecule will interact with other chemical species. wikipedia.org

Table 1: Frontier Molecular Orbital Data for this compound Note: Specific calculated values for this compound are not readily available in the searched literature. The table structure is provided as a template for when such data becomes available.

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters and Chemical Shifts

DFT calculations are a valuable tool for predicting various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These predictions are instrumental in the assignment of experimental NMR spectra and can aid in the structural elucidation of the molecule in solution. nih.govmdpi.comresearchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated using DFT. jkps.or.krresearchgate.netiaea.org By calculating the vibrational frequencies, researchers can assign the observed experimental bands to specific molecular vibrations, such as stretching and bending modes of different functional groups. jkps.or.krnih.govnih.gov For instance, the calculations can help identify the characteristic vibrations of the Si-O-C linkage and the trimethylsilyl (B98337) group. jkps.or.krnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. wiley.comresearchgate.net These simulations can reveal the different conformations the molecule can adopt and the energetic barriers between them. wiley.comresearchgate.net Furthermore, MD simulations are used to investigate intermolecular interactions, such as how molecules of this compound might interact with each other or with solvent molecules. dovepress.comnih.gov This is crucial for understanding its behavior in the liquid or solid state.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. While specific QSRR studies for this compound were not found in the search results, this approach could theoretically be applied. By correlating computed molecular descriptors (such as those derived from DFT) with experimentally determined reactivity data for a series of related compounds, a predictive model could be developed.

Application of Group-Additivity Methods for Physicochemical Property Prediction (e.g., Refractivity, Polarizability)

Group-additivity methods offer a straightforward approach to estimate various physicochemical properties of organic molecules. researchgate.netmdpi.combohrium.com These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent atoms or functional groups. researchgate.netmdpi.com

Molar Refractivity: This property is related to the volume of a molecule and its polarizability. mdpi.com By using established group contribution values, the molar refractivity of this compound can be calculated. researchgate.net

Polarizability: Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. bohrium.com It can be derived from the molar refractivity using the Lorentz-Lorenz equation. researchgate.netmdpi.com

Table 2: Predicted Physicochemical Properties of this compound using Group-Additivity Methods Note: Specific calculated values for this compound are not readily available in the searched literature. The table structure is provided as a template for when such data becomes available.

| Property | Predicted Value |

| Molar Refractivity | Data not available |

| Polarizability | Data not available |

Mechanistic Computational Studies of Key Reactions Involving this compound

While direct computational studies specifically targeting this compound are not extensively documented in the public domain, a wealth of theoretical research exists for the fundamental reactions its constituent functional groups undergo. The reactivity of this compound is primarily dictated by the C-Br bond on the aromatic ring and the O-Si bond of the trimethylsilyl ether. Key transformations include Grignard reagent formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, lithium-halogen exchange, and cleavage of the silyl (B83357) ether. Mechanistic insights into these reaction classes have been significantly deepened through computational chemistry, particularly using Density Functional Theory (DFT).

Grignard Reagent Formation

The formation of a Grignard reagent from an aryl halide like this compound involves the reaction of the C-Br bond with magnesium metal. Computational studies have been instrumental in elucidating the complex mechanism of this fundamental reaction. DFT calculations have explored the potential energy surfaces for the dissociation of the aryl halide on a magnesium surface. science.govresearchgate.net These studies suggest that the process is not a simple insertion of magnesium into the carbon-halogen bond but involves multiple steps.

Key findings from computational studies on Grignard reagent formation from aryl bromides include:

Radical Intermediates: The reaction is believed to proceed through radical intermediates formed on the magnesium surface. researchgate.net The initial step involves the transfer of an electron from the magnesium surface to the aryl halide, leading to the formation of a radical anion which then dissociates.

Surface-Mediated Reactions: The nature of the magnesium surface plays a crucial role. Theoretical models often use magnesium clusters to simulate the surface and have shown that the adsorption of the aryl halide onto the cluster is a critical step. science.gov The reaction is largely considered a surface phenomenon, with intermediates remaining bound to the magnesium surface. alfredstate.edu

Ionic Character: Following the initial radical steps, the formation of the organomagnesium species is characterized by a more ionic nature. science.gov

A simplified representation of the computationally explored steps is presented below:

| Step | Description | Key Computational Insight |

| 1. Adsorption | The aryl bromide adsorbs onto the magnesium surface. | The geometry of adsorption influences the subsequent steps. science.gov |

| 2. Electron Transfer | An electron is transferred from the magnesium to the aryl bromide. | Formation of a radical anion intermediate. |

| 3. Dissociation | The carbon-bromine bond in the radical anion cleaves. | This step leads to an aryl radical and a bromide anion, both associated with the magnesium surface. researchgate.net |

| 4. Recombination | The aryl radical combines with a magnesium species on the surface. | Formation of the arylmagnesium bromide (Grignard reagent). |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron compound. Computational studies have extensively investigated the catalytic cycle of the Suzuki-Miyaura reaction. nih.govmdpi.comrsc.org The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination. DFT calculations have provided detailed energetic and structural information for the intermediates and transition states in this cycle. mdpi.comrsc.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with an amine. Mechanistic studies, often supported by DFT calculations, have been crucial in understanding the catalytic cycle, which is similar in its fundamental steps to the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgresearchgate.net These studies have elucidated the roles of the phosphine (B1218219) ligands, the base, and the nature of the amine and aryl halide on the reaction efficiency. libretexts.orguwindsor.ca

The key computationally studied steps for these palladium-catalyzed reactions are summarized in the following table:

| Step | Description | Key Computational Insight |

| Oxidative Addition | The aryl bromide adds to a Pd(0) complex to form a Pd(II) species. | This is often the rate-determining step. uwindsor.ca |

| Transmetalation | The organic group from the coupling partner (e.g., organoboron in Suzuki-Miyaura) is transferred to the palladium center. | In the Suzuki-Miyaura reaction, the formation of an "ate" complex of the organoboron reagent is often a prerequisite. scielo.br |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | This step forms the final product and closes the catalytic cycle. libretexts.org |

Lithium-Halogen Exchange

Reacting this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would lead to a lithium-halogen exchange, replacing the bromine atom with lithium. This is a rapid and often high-yielding reaction for preparing aryllithium compounds. Computational studies have provided insights into the mechanism of this exchange. nih.govharvard.eduprinceton.edu

A key feature of the lithium-halogen exchange mechanism that has been explored computationally is the formation of "ate-complexes." harvard.edu In this proposed mechanism, the organolithium reagent first coordinates to the halogen atom of the aryl bromide, forming a hypervalent halogen intermediate. This "ate-complex" then rearranges to the products. The exchange is generally a very fast process. harvard.edu

Silyl Ether Cleavage

The trimethylsilyl ether group in this compound can be cleaved under various conditions to reveal the corresponding phenol (B47542). The mechanism of silyl ether cleavage has also been a subject of theoretical investigation. libretexts.orgwikipedia.org

The two primary methods for silyl ether deprotection proceed via different mechanisms:

Acid-Catalyzed Cleavage: In the presence of an acid and a nucleophilic solvent (like water or an alcohol), the oxygen atom of the silyl ether is protonated. This is followed by nucleophilic attack on the silicon atom. Computational studies support a mechanism that can involve pentacoordinate silicon intermediates. libretexts.org

Fluoride-Mediated Cleavage: Fluoride (B91410) ions have a very high affinity for silicon, forming a strong Si-F bond. The cleavage of silyl ethers using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), is a common and efficient method. The mechanism is believed to involve the attack of the fluoride ion on the silicon atom to form a pentacoordinate silicate (B1173343) intermediate, which then breaks down to release the alkoxide. wikipedia.orgpsu.edu

Q & A

Q. What is the standard synthetic route for (3-Bromophenoxy)trimethylsilane, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via silylation of m-bromophenol with trimethylchlorosilane in the presence of a base (e.g., triethylamine). The reaction typically achieves ~94% yield under anhydrous conditions and inert atmosphere (N₂/Ar). Optimization involves controlling stoichiometry (1:1 molar ratio of m-bromophenol to trimethylchlorosilane), reaction temperature (20–25°C), and solvent choice (e.g., THF or dichloromethane). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of trimethylsilyl (TMS) groups (δ ~0.2 ppm for Si(CH₃)₃ in ¹H NMR) and the bromophenoxy aromatic protons (δ 6.8–7.5 ppm).

- FT-IR : Identify Si-O-C stretches (~1100 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).

- GC-MS : Validate purity and molecular ion peak ([M]⁺ at m/z 257 for C₉H₁₃BrOSi) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in airtight, moisture-resistant containers. Avoid exposure to strong acids/bases, as hydrolysis of the Si-O bond can occur. Stability tests under recommended conditions show no decomposition over 12 months .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H silylation reactions?

The compound acts as a silylating agent in copper- or palladium-catalyzed C–H functionalization. For example, in aryl C–H silylation, the TMS group is transferred to aromatic substrates via oxidative coupling mechanisms. Key parameters include catalyst loading (5–10 mol% CuI/Pd(OAc)₂), oxidants (e.g., Ag₂O), and solvent polarity (DMF/MeCN). This methodology enables modular synthesis of silylated arenes for further functionalization .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

Discrepancies in yields often arise from competing pathways:

- Homocoupling : Undesired dimerization of the silyl reagent under oxidative conditions.

- Protodebromination : Loss of the bromine substituent via radical intermediates in metal-free reactions. Mitigation strategies include:

- Using catalytic systems with chelating ligands (e.g., 1,10-phenanthroline) to suppress side reactions.

- Optimizing oxidant strength (e.g., K₂S₂O₈ vs. TBHP) to balance reactivity and selectivity .

Q. Can this compound serve as a precursor for fluorinated or trifluoromethylated analogs?

Yes. The bromine atom can undergo halogen exchange (Halex) with CuF or AgF to generate (3-fluorophenoxy)trimethylsilane. Alternatively, cross-coupling with CF₃SiMe₃ via Pd catalysis introduces trifluoromethyl groups. These transformations expand utility in drug discovery, where fluorinated motifs enhance bioavailability .

Methodological Considerations

Q. How can researchers address inconsistencies in NMR data for silylated intermediates?

- Dynamic Effects : Rotameric splitting of Si-CH₃ groups can complicate ¹H NMR spectra. Use elevated temperatures (e.g., 60°C) to simplify splitting.

- Impurity Identification : Compare experimental spectra with computational predictions (DFT) or spiking experiments with authentic samples .

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Thermal Stability : Decomposition above 150°C releases toxic brominated byproducts (e.g., HBr). Use Schlenk lines or sealed reactors for controlled heating.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Conduct reactions in fume hoods with H₂O/NaOH traps for acid gas neutralization .

Applications in Complex Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in constructing:

Q. How is the compound utilized in polymer chemistry for functionalizing surfaces?

As a silane coupling agent, it modifies silica nanoparticles or glass surfaces via Si-O-Si bond formation. Applications include hydrophobic coatings and sensor platforms. Reaction efficiency depends on surface hydroxyl density and solvent polarity (e.g., toluene > MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.